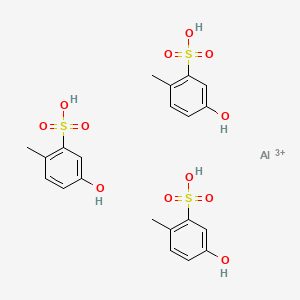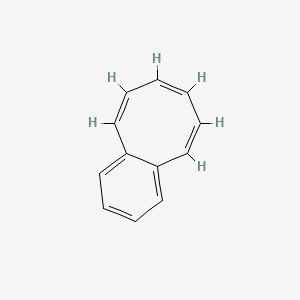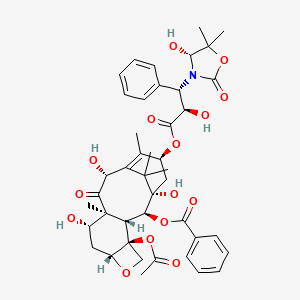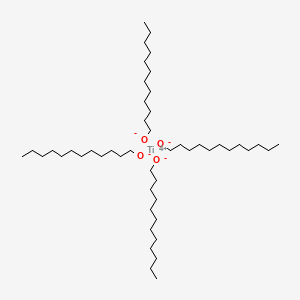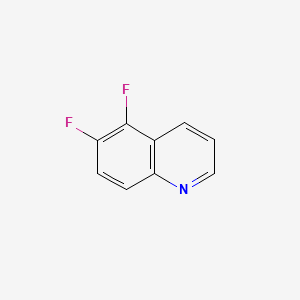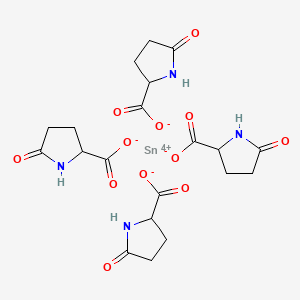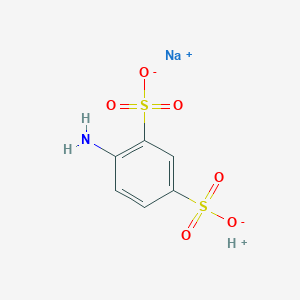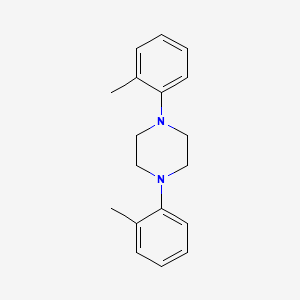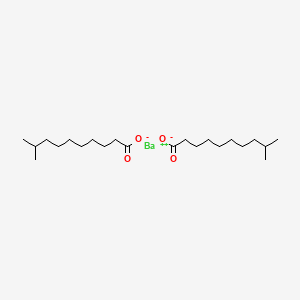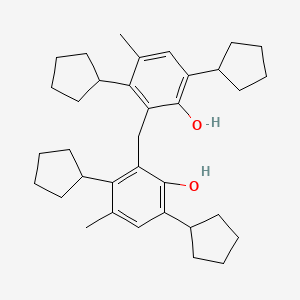
2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is an organic compound with the molecular formula C35H48O2. It is a phenolic antioxidant, which means it helps prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing degradation caused by oxidative processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) typically involves the reaction of 3,6-dicyclopentyl-p-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a bridging agent, linking two molecules of 3,6-dicyclopentyl-p-cresol .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through crystallization or distillation to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Mécanisme D'action
The antioxidant effect of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals. This donation neutralizes the free radicals, preventing them from causing oxidative damage to other molecules. The compound’s structure allows it to stabilize the resulting phenoxy radicals, making it an effective antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methylphenol): Another phenolic antioxidant with similar applications but different structural features.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its high thermal stability and effectiveness as an antioxidant.
Uniqueness
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is unique due to its bulky cyclopentyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective in applications where long-term stability and resistance to oxidative degradation are crucial .
Propriétés
Numéro CAS |
55036-38-9 |
|---|---|
Formule moléculaire |
C35H48O2 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
3,6-dicyclopentyl-2-[(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C35H48O2/c1-22-19-28(24-11-3-4-12-24)34(36)30(32(22)26-15-7-8-16-26)21-31-33(27-17-9-10-18-27)23(2)20-29(35(31)37)25-13-5-6-14-25/h19-20,24-27,36-37H,3-18,21H2,1-2H3 |
Clé InChI |
XDKDANDIFRAGPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C2CCCC2)CC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


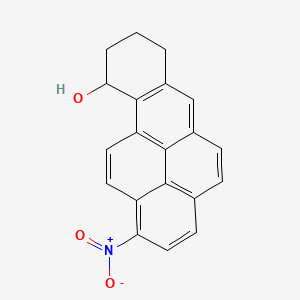

![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
